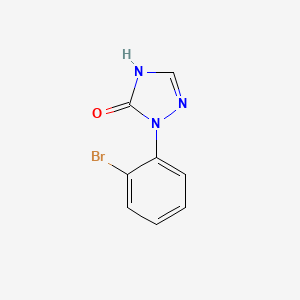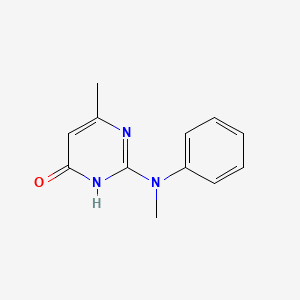
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate, often involves multicomponent reactions. These reactions are high-yielding, operationally friendly, and comply with green chemistry criteria . One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale multicomponent reactions. These methods are designed to be cost-effective and environmentally friendly, reducing the need for complex equipment and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: An essential precursor for generating biologically active structures.
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]-hydrazinecarbodithioate: A brominated dithiocarbazate imine derivative with significant physiological properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C10H9N3OS2 |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+ |
InChI-Schlüssel |
KPNANVIZTWVPKF-OUKQBFOZSA-N |
Isomerische SMILES |
CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O |
Kanonische SMILES |
CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
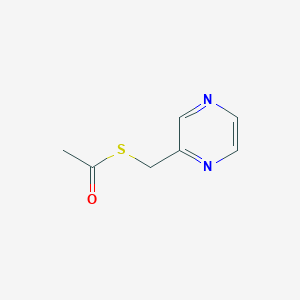
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
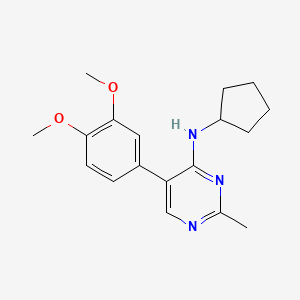
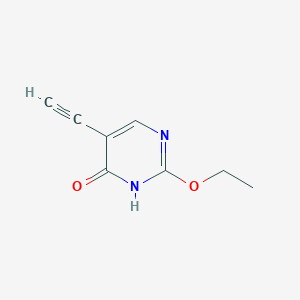
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
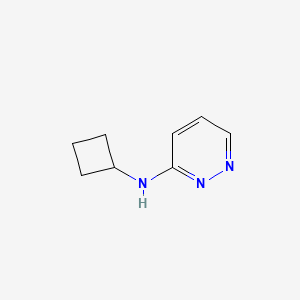
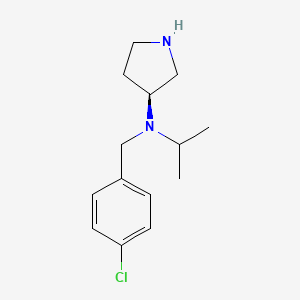

![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
